N-(Phenylacetyl)-L-methionylglycine
CAS No.: 681856-49-5
Cat. No.: VC16794997
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681856-49-5 |
|---|---|
| Molecular Formula | C15H20N2O4S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
| Standard InChI Key | ZQOBNWOOGJYALN-LBPRGKRZSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
| Canonical SMILES | CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
N-(Phenylacetyl)-L-methionylglycine (molecular formula: C<sub>16</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S) is a modified dipeptide formed by the conjugation of phenylacetic acid to the N-terminus of L-methionylglycine (Met-Gly). The core dipeptide, Met-Gly, consists of L-methionine (a sulfur-containing amino acid) linked via a peptide bond to glycine (the simplest amino acid) . The phenylacetyl moiety introduces aromatic and lipophilic characteristics, potentially enhancing blood-brain barrier penetration—a feature observed in structurally related nootropics like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) .
Molecular Configuration and Stereochemistry
The compound’s stereochemical integrity derives from the L-configuration of methionine, ensuring compatibility with biological systems. The phenylacetyl group’s planar benzene ring may facilitate π-π interactions with neuronal receptors or enzymes, similar to mechanisms observed in Noopept .
Table 1: Comparative Molecular Properties of N-Acylated Dipeptides
Hypothetical Synthesis Pathways
The synthesis of N-(Phenylacetyl)-L-methionylglycine likely follows established peptide acylation methods, analogous to Noopept’s production . A proposed three-step protocol includes:
Dipeptide Formation
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Methionylglycine Synthesis:
L-methionine and glycine are coupled via solid-phase peptide synthesis (SPPS) or solution-phase methods. Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation .
N-Terminal Acylation
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Phenylacetyl Group Introduction:
Phenylacetyl chloride reacts with the N-terminal amine of Met-Gly in anhydrous dichloromethane at 0–5°C. A base (e.g., K<sub>2</sub>CO<sub>3</sub>) neutralizes HCl byproducts .
Purification and Characterization
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Recrystallization and Analysis:
Crude product is recrystallized from ethyl acetate and characterized via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Key spectral signatures include:
Pharmacological and Metabolic Considerations
Metabolic Fate and Stability
Comparative Analysis with Clinical-stage Analogs
Table 2: Key Differences Between N-(Phenylacetyl)-L-Methionylglycine and Noopept
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